Methyl 2-(tert-butylsulfanyl)acetate

Description

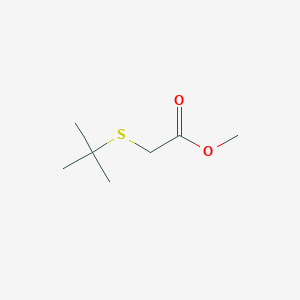

Its structure comprises a methyl ester group linked to a thioether moiety bearing a bulky tert-butyl substituent (SMILES: O=C(OC)CSC(C)(C)C) .

The tert-butylsulfanyl group confers steric hindrance and lipophilicity, influencing solubility and reactivity. These properties make it a candidate for applications in organic synthesis, coordination chemistry, and materials science, though its exact industrial uses remain underexplored in publicly available literature.

Properties

IUPAC Name |

methyl 2-tert-butylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZFRTVFDDLFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-butylsulfanyl)acetate can be synthesized through the esterification of 2-(tert-butylsulfanyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.

Substitution: Amines or thiols; reactions are often conducted in the presence of a base such as triethylamine to neutralize the by-products.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohol.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-(tert-butylsulfanyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylsulfanyl)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the ester group is replaced by nucleophiles, forming new chemical bonds and resulting in the formation of amides or thioesters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Key Observations:

Steric and Electronic Effects :

- The tert-butyl group in this compound enhances steric bulk, reducing reactivity in nucleophilic substitutions compared to less hindered analogs like 2-Methoxyethyl 2-sulfanylacetate .

- Electron-withdrawing groups (e.g., sulfamoyl in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) increase electrophilicity, facilitating reactions with nucleophiles .

Solubility and Lipophilicity :

- The tert-butylsulfanyl group imparts significant hydrophobicity, likely limiting aqueous solubility. In contrast, methoxyethyl or sulfamoyl derivatives exhibit improved solubility in polar solvents .

Coordination Chemistry :

- Thioether-containing esters, including this compound, can act as N,S-bidentate ligands. For example, a related ruthenium complex with a 2-[2-(tert-butylsulfanyl)phenyl]pyridine ligand demonstrated a bite angle of 86.76°, highlighting its utility in forming stable metal complexes .

Biological Activity

Methyl 2-(tert-butylsulfanyl)acetate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Chemical Formula : C₇H₁₄O₂S

- Molecular Weight : 162.25 g/mol

- CAS Number : 49827-06-7

The biological activity of this compound is primarily linked to its ability to interact with biomolecules through various mechanisms. The sulfanyl group can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, which may exhibit different biological properties. Additionally, substitution reactions involving the ester group can yield new compounds with potential pharmacological effects.

Antimicrobial Activity

Research has indicated that various derivatives of this compound exhibit antimicrobial properties. A study highlighted the effectiveness of crude extracts from fungal biomass containing similar compounds against bacteria and fungi. The disk diffusion assay revealed significant inhibition zones against Escherichia coli, Staphylococcus aureus, and Candida albicans using extracts rich in sulfanyl compounds .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

Antioxidant Activity

This compound has also been explored for its antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases.

Case Studies

-

Fungal Metabolite Analysis :

A study conducted on fungal biomass produced from various substrates indicated that the metabolites derived from this compound exhibited notable antifungal and antibacterial activities. The study utilized gas chromatography-mass spectrometry (GC-MS) to profile these metabolites, identifying several biologically active compounds . -

Synthetic Applications :

This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules that possess therapeutic potential.

Table of Biological Compounds Identified

The following table summarizes some biologically active compounds identified through GC-MS analysis related to this compound:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Hexanal | C₆H₁₂O | 100.16 | Antimicrobial |

| Dodecane | C₁₂H₂₆ | 170.33 | Antifungal |

| 4-Hydroxyphenylacetic Acid | C₈H₉O₃ | 153.16 | Antioxidant |

| Methyl Palmitate | C₁₆H₃₂O₂ | 256.42 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.